3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
3-(4-Chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a pyrimido[5,4-b]indole core substituted with a 4-chlorophenyl group at position 3 and a thioether-linked 2-(indolin-1-yl)-2-oxoethyl moiety at position 2 (Synonym: 536715-50-1) .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN4O2S/c27-17-9-11-18(12-10-17)31-25(33)24-23(19-6-2-3-7-20(19)28-24)29-26(31)34-15-22(32)30-14-13-16-5-1-4-8-21(16)30/h1-12,28H,13-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQVATHSGUVREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Cl)NC6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 563.03 g/mol. The structure features a pyrimidoindole core, which is known for various biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C27H23ClN6O4S |
| Molecular Weight | 563.03 g/mol |
| Purity | ≥ 95% |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Study: Induction of Apoptosis
In vitro studies demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to increased apoptosis rates.
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity associated with similar indole derivatives. A study highlighted that certain derivatives exhibited potent anticonvulsant effects in animal models, suggesting potential therapeutic applications in epilepsy treatment.
Table 2: Anticonvulsant Activity Comparison
| Compound | Model Used | ED50 (mg/kg) | Remarks |
|---|---|---|---|
| Compound A (similar structure) | Strychnine Model | 50 | Significant protection |
| Compound B (similar structure) | PTZ Model | 30 | Comparable to phenobarbital |
Anti-inflammatory Activity
The compound's structural features suggest potential inhibition of inflammatory pathways. Preliminary studies indicate that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
Research Findings on COX Inhibition
In vitro assays have shown that related compounds possess IC50 values in the range of 0.66–2.04 μM for COX-2 inhibition, indicating a promising anti-inflammatory profile compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).
The biological activity of This compound can be attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
- Ion Channel Modulation : Interaction with sodium channels contributing to anticonvulsant effects.
- Enzyme Inhibition : Inhibition of cyclooxygenase enzymes leading to reduced inflammation.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound may enhance receptor binding compared to phenyl analogs, as seen in related TLR4 ligands where halogenated aryl groups improve potency .
- Conversely, the indolinyl moiety in the target compound could facilitate interactions with hydrophobic binding pockets .
- Alkyl Substituents : 5-Position alkyl chains (e.g., propyl, pentyl) in analogs like 47a–47d improve membrane permeability but may reduce aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
